Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 158980-21-3 . It has a molecular weight of 205.22 . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is C10H11N3O2 . The Inchi Code is provided in the source .Physical And Chemical Properties Analysis
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate is a solid substance . It has a melting point of 169-171°C .Scientific Research Applications
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The bacterial load was reduced by 90%, 99%, and 99.9% when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results : The compounds showed significant activity against MDR-TB and XDR-TB .
Synthesis of Imidazo[1,2-a]pyridines
- Field : Organic Chemistry
- Application Summary : A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .
- Methods of Application : The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .
- Results : This method provides a new way to synthesize imidazo[1,2-a]pyridines .
Sedatives and Anxiolytics
- Field : Pharmacology
- Application Summary : Imidazo[1,2-a]pyridine or its similar skeletal core is present in several clinically used drugs/therapeutics such as Zolpidem (sedative), Alpidem and Saridipem (both anxiolytic) .
- Methods of Application : These drugs are typically administered orally and work by enhancing the effect of the neurotransmitter GABA in the brain, which results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
- Results : These drugs have been shown to be effective in treating conditions such as insomnia and anxiety .
Treatment of Heart Failure
- Field : Cardiology
- Application Summary : Olprinone , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of heart failure .
- Methods of Application : Olprinone is a phosphodiesterase 3 inhibitor that increases the contractility of the heart muscle and dilates blood vessels, which can improve the function of a failing heart .
- Results : Clinical trials have shown that olprinone can improve symptoms and exercise capacity in patients with heart failure .
Treatment of Peptic Ulcers
- Field : Gastroenterology
- Application Summary : Zolimidine , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of peptic ulcers .
- Methods of Application : Zolimidine works by reducing the production of stomach acid, which can help heal ulcers and prevent them from forming .
- Results : Clinical trials have shown that zolimidine can effectively treat peptic ulcers .
Treatment of Osteoporosis
- Field : Endocrinology
- Application Summary : Minodronic acid , a drug that contains an imidazo[1,2-a]pyridine core, is used in the treatment of osteoporosis .
- Methods of Application : Minodronic acid is a bisphosphonate that works by slowing bone loss, helping to maintain strong bones and reduce the risk of fractures .
- Results : Clinical trials have shown that minodronic acid can effectively treat osteoporosis .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives could have potential applications in the development of new drugs, particularly for the treatment of resistant forms of tuberculosis.
properties
IUPAC Name |
ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHXLCNUIXDIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565533 | |
Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
158980-21-3 | |
Record name | Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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